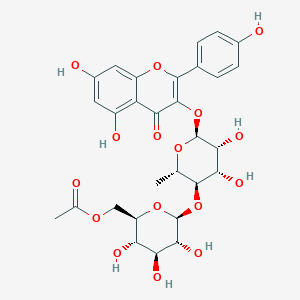

Multiflorin A

Description

Properties

CAS No. |

61358-52-9 |

|---|---|

Molecular Formula |

C29H32O16 |

Molecular Weight |

636.6 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28?,29-/m0/s1 |

InChI Key |

KXOPSQZLBRPJGX-CHWLOOOSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Multiflorin A: A Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a kaempferol glycoside, has garnered significant scientific interest due to its potent biological activities, particularly its purgative and anti-hyperglycemic effects. This technical guide provides a comprehensive overview of the discovery, natural sources, and mechanisms of action of this compound. It details the experimental protocols for its isolation and purification and presents quantitative data on its biological activities. Furthermore, this document illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this promising natural compound for drug development.

Discovery and Chemical Structure

This compound was first isolated and identified in 1976 by Takagi et al. from the fruits of Rosa multiflora Thunb.[1][2]. Chemically, it is an acetylated kaempferol glycoside. The presence of an acetyl group on the sugar moiety is crucial for its biological activity[1][3].

Natural Sources

This compound is primarily found in two plant species:

-

Prunus persica (Peach): The leaves of the edible peach are a significant source of this compound. It has been isolated from the methanol extract of peach leaves and identified as a potent inhibitor of glucose absorption[1][3].

-

Rosa multiflora (Multiflora Rose): The fruits of this plant are the original source from which this compound was discovered[1][2][4].

While specific yields of pure this compound are not extensively reported, studies on related extracts provide some context. For instance, a study on Prunus persica leaves reported a total phenolic content of 273.36 mg GAE/g DW and a total flavonoid content of 149.02 mg QE/g DW in an organic acid extract[5]. Another study on Rosa multiflora fruit extracts reported varying yields for different solvent fractions, with the ethyl acetate fraction yielding 2.35% of the crude ethanol extract[6][7].

Biological Activities and Mechanisms of Action

This compound exhibits two primary, well-documented biological activities:

Purgative Effect

This compound is a potent laxative. Administration of 20 mg/kg of this compound has been shown to induce watery diarrhea in mice. Its purgative mechanism is multifaceted and primarily acts in the small intestine.

The proposed signaling pathway for the purgative action of this compound involves the following key steps:

-

Inhibition of Intestinal Glucose Absorption: this compound downregulates the expression of the sodium-glucose cotransporter 1 (SGLT1). SGLT1 is a key protein responsible for the absorption of glucose from the intestinal lumen into the enterocytes.

-

Alteration of Intestinal Permeability: The expression of tight junction proteins, specifically occludin and claudin-1, is decreased by this compound. This leads to increased intestinal permeability.

-

Increased Water Secretion: this compound upregulates the expression of aquaporin-3 (AQP3), a water channel protein, which facilitates increased water secretion into the intestinal lumen.

-

Osmotic Diarrhea: The combination of inhibited glucose absorption, leading to an osmotic gradient, and increased water secretion results in a hyperosmotic environment in the intestine, causing watery diarrhea.

Caption: Signaling pathway of this compound's purgative action.

Anti-hyperglycemic Effect

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound typically follows a bioassay-guided fractionation approach. A general workflow is outlined below:

Caption: General workflow for the isolation of this compound.

Example Protocol for Isolation from Prunus persica Leaves

The following is a representative protocol synthesized from methodologies described in the literature for the isolation of flavonoids from plant sources.

1. Extraction:

-

Dried and powdered Prunus persica leaves are extracted with methanol (MeOH) at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude MeOH extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The fractions are concentrated, and the EtOAc fraction, typically showing the highest activity in bioassays, is selected for further purification.

3. Column Chromatography:

-

The active EtOAc fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing this compound are further purified by Sephadex LH-20 column chromatography using methanol as the eluent.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

5. Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

| Parameter | Value | Source Organism | Reference |

| Purgative Dose | 20 mg/kg (in mice) | - | N/A |

| Yield (Ethyl Acetate Fraction) | 2.35% of crude ethanol extract | Rosa multiflora fruit | [6][7] |

| Total Phenolic Content (Organic Acid Extract) | 273.36 mg GAE/g DW | Prunus persica leaves | [5] |

| Total Flavonoid Content (Organic Acid Extract) | 149.02 mg QE/g DW | Prunus persica leaves | [5] |

Note: Specific IC50 values for this compound's biological activities and the percentage yield of the pure compound are not consistently reported in the available literature.

Conclusion

This compound is a natural compound with significant potential for therapeutic applications, particularly in the development of novel laxatives and anti-hyperglycemic agents. Its well-defined mechanism of action, involving the modulation of key intestinal transport and barrier proteins, provides a strong basis for further preclinical and clinical investigation. The detailed understanding of its natural sources and isolation protocols presented in this guide will be valuable for researchers and drug development professionals seeking to explore the full therapeutic potential of this promising flavonoid glycoside. Further research is warranted to establish a more comprehensive quantitative profile of this compound, including its specific inhibitory constants and yields from various natural sources.

References

- 1. [On the constituents of the fruits of Rosa multiflora Thunb. II. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [On the constituents of the fruits of Rosa multiflora Thunb. I (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiflora Rose (Rosa multiflora) | Andover, MA [andoverma.gov]

- 5. Peach Leaf Extract (Prunus persica L.) Mitigates Metabolic Syndrome and Oxidative Stress in High-Fructose Diet Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Flavonoid Estimation in Rosa multiflora and Rosa wichuraiana Fruits and Flowers – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

The Biological Activity of Multiflorin A: A Technical Guide for Researchers

Introduction

Multiflorin A, a kaempferol 3-O-β-D-(6''-acetyl)-glucopyranosyl-(1→4)-α-L-rhamnopyranoside, is a naturally occurring flavonoid glycoside found in various medicinal plants, including the seeds of Prunus tomentosa and the fern Neocheiropteris palmatopedata.[1][2] As a member of the flavonoid family, this compound has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current scientific understanding of this compound's biological activities, focusing on its anti-inflammatory, anticancer, purgative, and anti-hyperglycemic effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Data Presentation

The biological activities of this compound and its related compounds are summarized below. Due to the limited availability of quantitative data for this compound in some assays, data for structurally similar kaempferol glycosides are included for comparative purposes, with clear notation.

| Biological Activity | Compound | Assay | Cell Line/Model | Result (IC50/EC50) | Reference |

| Anti-inflammatory | This compound | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 40.0 µg/mL | [1] |

| Multiflorin B | Nitric Oxide (NO) Production Inhibition | Not Specified | 52% inhibition at 20 µg/mL | [2][3][4] | |

| Palmatoside B | TNF-α-induced NF-κB Inhibition | HEK293 | 15.7 µM | [2][3][4] | |

| Palmatoside C | TNF-α-induced NF-κB Inhibition | HEK293 | 24.1 µM | [2][3][4] | |

| Anticancer | This compound | Aromatase Enzyme Inhibition | Enzyme Assay | 15.5 µM | [2][3][4] |

| Purgative | This compound | In vivo diarrhea induction | Mice | 20 mg/kg induced watery diarrhea | |

| Anti-hyperglycemic | This compound | Inhibition of Glucose Absorption | In vivo glucose-loaded mice | Dose-dependent | [5] |

Signaling Pathways and Mechanisms of Action

This compound and its related kaempferol glycosides exert their biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and related compounds are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6]

-

NF-κB Pathway: this compound's structural isomers, Palmatosides B and C, have been shown to inhibit TNF-α-induced NF-κB activity.[2][3][4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the NF-κB pathway, kaempferol glycosides can effectively reduce the inflammatory response.

-

MAPK Pathway: Related kaempferol glycosides have been demonstrated to downregulate the phosphorylation of MAPKs.[7] The MAPK signaling cascade plays a significant role in the production of inflammatory mediators.

-

Nrf2 Pathway: Some kaempferol glycosides have been found to upregulate the Nrf2/HO-1 signaling cascade, which is involved in the antioxidant and anti-inflammatory cellular defense mechanisms.[7]

Anticancer Activity

The anticancer potential of this compound is suggested by its ability to inhibit the aromatase enzyme with an IC50 value of 15.5 μM.[2][3][4] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Furthermore, related flavonoids have been shown to modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell proliferation, survival, and apoptosis.[8][9]

Purgative and Anti-hyperglycemic Effects

This compound exhibits a notable purgative effect by inhibiting intestinal glucose absorption. This leads to an osmotic imbalance, drawing water into the intestinal lumen and resulting in a laxative effect.[10] This mechanism also underlies its anti-hyperglycemic activity, as the reduced glucose uptake from the intestine helps to lower postprandial blood glucose levels.[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.

Nitric Oxide (NO) Production Inhibition Assay

This assay is used to quantify the anti-inflammatory effect of a compound by measuring its ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well culture plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Aromatase Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the aromatase enzyme, which is crucial for estrogen biosynthesis.

Materials:

-

Human placental microsomes (source of aromatase)

-

NADPH

-

[1β-³H]-Androst-4-ene-3,17-dione (substrate)

-

This compound (or other test compounds)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Protocol:

-

Prepare a reaction mixture containing human placental microsomes, NADPH, and the radiolabeled substrate in a phosphate buffer.

-

Add various concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding chloroform to extract the steroids.

-

Separate the aqueous phase (containing ³H₂O released during the reaction) from the organic phase.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroid substrate.

-

Centrifuge and transfer the supernatant to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of ³H₂O formed is proportional to the aromatase activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

Materials:

-

HEK293 cells stably transfected with an NF-κB luciferase reporter construct

-

DMEM with 10% FBS and antibiotics

-

TNF-α

-

This compound (or other test compounds)

-

Luciferase Assay System

-

Luminometer

-

96-well culture plates

Protocol:

-

Seed the NF-κB reporter cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

-

Incubate for an additional 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

The luminescence signal is proportional to the NF-κB activity.

-

Calculate the percentage of inhibition of NF-κB activation.

This compound is a promising natural compound with a range of biological activities, including anti-inflammatory, potential anticancer, purgative, and anti-hyperglycemic effects. Its mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and the inhibition of enzymes like aromatase. While further research is needed to fully elucidate its therapeutic potential and to obtain more comprehensive quantitative data, the information presented in this guide provides a solid foundation for future investigations into the pharmacological properties of this compound. The detailed experimental protocols offered herein are intended to facilitate standardized and reproducible research in this area.

References

- 1. Anti-oxidative and inhibitory activities on nitric oxide (NO) and prostaglandin E2 (COX-2) production of flavonoids from seeds of Prunus tomentosa Thunberg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpt.org [ijpt.org]

- 6. Inhibitory Effect of Rosae Multiflorae Fructus Extracts on the Receptor Activator of NF-κB Ligand-Induced Osteoclastogenesis through Modulation of P38- and Ca2+-Mediated Nuclear Factor of Activated T-Cells Cytoplasmic 1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unraveling the Core Mechanism of Multiflorin A in Glucose Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a naturally occurring acetylated kaempferol glycoside, has demonstrated a notable impact on glucose homeostasis. This technical guide provides an in-depth exploration of the current understanding of this compound's mechanism of action in glucose transport. The primary established mechanism involves the inhibition of intestinal glucose absorption through the downregulation of sodium-glucose cotransporter-1 (SGLT1). This leads to a reduction in postprandial blood glucose levels and contributes to its observed purgative effect. While direct evidence of this compound's influence on intracellular glucose transport signaling pathways in peripheral tissues remains to be fully elucidated, the known effects of its aglycone, kaempferol, and other related kaempferol glycosides suggest potential interactions with key pathways such as the PI3K/Akt and AMPK signaling cascades, which are critical for GLUT4 translocation and glucose uptake in muscle and adipose tissues. This guide synthesizes the available data, presents detailed experimental methodologies, and visualizes the known and potential signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction

Hyperglycemia is a hallmark of metabolic disorders such as type 2 diabetes. The regulation of blood glucose levels is a complex process involving intestinal absorption, hepatic glucose production, and peripheral glucose uptake by tissues like skeletal muscle and adipose tissue. Phytochemicals have emerged as a promising area of research for the development of novel therapeutic agents for managing hyperglycemia. This compound, an acetylated kaempferol glycoside, has been identified as a potent inhibitor of glucose absorption.[1] This guide delves into the molecular mechanisms underlying the effects of this compound on glucose transport, with a focus on both its established actions in the intestine and the potential, yet to be fully confirmed, mechanisms in peripheral tissues.

Core Mechanism of Action: Inhibition of Intestinal Glucose Absorption

The most well-documented mechanism of this compound's action on glucose transport is its effect on the small intestine.[2] Research indicates that this compound primarily acts by reducing the absorption of dietary glucose, which in turn lowers postprandial blood glucose levels.[1][2] The acetyl group on the sugar moiety of this compound is reported to be essential for this activity.[2]

Downregulation of SGLT1 Expression

Studies have shown that this compound administration leads to a decrease in the expression of the sodium-glucose cotransporter-1 (SGLT1) in the small intestine.[2] SGLT1 is a key transporter responsible for the uptake of glucose and galactose from the intestinal lumen into enterocytes. By reducing SGLT1 expression, this compound effectively limits the amount of glucose that can be absorbed into the bloodstream.

Alteration of Intestinal Permeability

In addition to its effect on SGLT1, this compound has been observed to decrease the expression of the tight junction proteins occludin and claudin-1 in the small intestine.[2] This alteration in tight junction protein expression can lead to changes in intestinal permeability, further contributing to the observed effects on nutrient absorption and the resulting purgative action.[2]

Potential Mechanisms in Peripheral Glucose Transport

While direct experimental evidence on the effects of this compound on glucose transport in skeletal muscle and adipose tissue is currently limited, the known bioactivities of its aglycone, kaempferol, and other kaempferol glycosides provide a basis for postulating potential mechanisms. These pathways are central to insulin- and contraction-stimulated glucose uptake in these tissues.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the primary signaling cascade activated by insulin to stimulate glucose uptake. Kaempferol, the aglycone of this compound, has been shown to improve insulin signaling and restore Akt activity, thereby promoting glucose utilization.[1] It is plausible that this compound, either directly or through its metabolites, could modulate this pathway, leading to enhanced GLUT4 translocation to the plasma membrane and increased glucose uptake in insulin-sensitive tissues.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor that, when activated, stimulates glucose uptake independently of insulin. Kaempferol has been demonstrated to increase the phosphorylation of AMPK in myotubes, leading to increased glucose uptake and GLUT4 translocation.[2] This suggests that this compound could potentially activate AMPK, providing an alternative route to enhance glucose transport in peripheral tissues.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize the quantitative data from key studies on the effects of this compound and its aglycone, kaempferol, on various parameters related to glucose transport.

Table 1: Effect of this compound on Intestinal Parameters

| Compound | Dosage | Experimental Model | Parameter Measured | Result | Reference |

| This compound | 20 mg/kg | Mice | SGLT1 Expression | Decreased | [2] |

| This compound | 20 mg/kg | Mice | Occludin Expression | Decreased | [2] |

| This compound | 20 mg/kg | Mice | Claudin-1 Expression | Decreased | [2] |

Table 2: Effects of Kaempferol on In Vitro Glucose Transport

| Compound | Concentration | Cell Line | Parameter Measured | Result | Reference |

| Kaempferol | ≥ 1.0 nM | L6 myotubes | 2-[\³H]-deoxy-d-glucose uptake | 1.3–1.4-fold increase | [2] |

| Kaempferol | ≥ 10 pM | L6 myotubes | GLUT4 translocation | 1.3–1.6-fold increase | [2] |

| Kaempferol | 1.0 nM | L6 myotubes | AMPK phosphorylation | 2.9-fold increase | [2] |

| Kaempferol | 1.0 nM | L6 myotubes | PI3K phosphorylation | 1.8-fold increase | [2] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature to allow for replication and further investigation.

In Vivo Mouse Model for Intestinal Glucose Absorption

-

Animals: Male C57BL/6J mice, 8-10 weeks old.

-

Treatment: Mice are fasted for 12 hours prior to the experiment. This compound (20 mg/kg body weight) or vehicle (control) is administered by oral gavage.

-

Glucose Tolerance Test: 30 minutes after treatment, a glucose solution (2 g/kg body weight) is administered by oral gavage. Blood glucose levels are measured from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Immunofluorescence Analysis of Intestinal Tissue: At the end of the experiment, a section of the small intestine (jejunum) is collected, fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections are then deparaffinized, rehydrated, and subjected to antigen retrieval. Primary antibodies against SGLT1, occludin, and claudin-1 are applied, followed by fluorescently labeled secondary antibodies. The sections are then counterstained with DAPI and imaged using a confocal microscope. Fluorescence intensity is quantified using appropriate software.

In Vitro Glucose Uptake Assay in L6 Myotubes

-

Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum for 5-7 days.

-

Treatment: Differentiated L6 myotubes are serum-starved for 2 hours in Krebs-Ringer-HEPES (KRH) buffer. The cells are then treated with various concentrations of kaempferol or vehicle for a specified duration.

-

Glucose Uptake Measurement: After treatment, the cells are incubated with KRH buffer containing 0.5 µCi/mL 2-[\³H]-deoxy-d-glucose and 10 µM unlabeled 2-deoxy-d-glucose for 10 minutes. The uptake is stopped by washing the cells three times with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B and subtracted from all values.

Visualization of Signaling Pathways

The following diagrams illustrate the known and potential signaling pathways involved in the action of this compound and its related compounds on glucose transport.

References

An In-Depth Technical Guide on the Purgative and Laxative Properties of Multiflorin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a kaempferol glycoside, has demonstrated significant purgative and laxative effects in preclinical studies. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data from murine models, and details the experimental protocols for evaluating its efficacy. The primary mechanism of this compound involves the inhibition of intestinal glucose absorption, leading to an osmotic effect that promotes water secretion into the intestinal lumen. This is primarily achieved by downregulating the expression of sodium-glucose cotransporter-1 (SGLT1) and altering the permeability of the intestinal epithelium by decreasing the expression of tight junction proteins, occludin and claudin-1. Furthermore, this compound upregulates aquaporin 3 (AQP3) expression, facilitating increased water movement into the intestine. This multifaceted mechanism results in increased fecal water content and accelerated intestinal transit, culminating in a laxative effect. The acetyl group on the sugar moiety of this compound is crucial for its activity, which is primarily localized to the small intestine.

Introduction

This compound is a flavonoid glycoside, specifically kaempferol 3-O-β-D-(6-acetyl)-glucopyranosyl (1→4)-α-L-rhamnopyranoside.[1] It is identified as an active purgative component in traditional herbal medicines, such as those derived from the fruit of Rosa multiflora and Pruni semen.[1][2] The compound's potential as a novel laxative agent stems from its unique mechanism of action that differentiates it from conventional stimulant or osmotic laxatives.[2] This guide synthesizes the current scientific understanding of this compound's effects on gastrointestinal function.

Mechanism of Action

The purgative action of this compound is a multi-step process initiated in the small intestine. The key molecular events are detailed below and illustrated in the accompanying signaling pathway diagram.

-

Inhibition of Intestinal Glucose Absorption: this compound's primary action is the inhibition of glucose uptake from the intestinal lumen into the enterocytes.[2] This is achieved by reducing the expression of the sodium-glucose cotransporter-1 (SGLT1).[2]

-

Alteration of Intestinal Permeability: The compound modulates the intestinal epithelial barrier by decreasing the expression of the tight junction proteins occludin and claudin-1.[2] This alteration in permeability contributes to the overall laxative effect.

-

Increased Water Secretion: this compound promotes the secretion of water into the intestinal lumen by increasing the expression of aquaporin 3 (AQP3), a water channel protein.[2]

-

Osmotic Diarrhea: The inhibition of glucose absorption leads to a hyperosmotic environment in the small intestine, drawing water into the lumen and resulting in watery diarrhea.[2]

-

Role of Gut Microbiota: The unabsorbed glucose travels to the large intestine, where it is fermented by the gut microbiota. This process generates gas and organic acids, which further stimulate defecation.[2]

-

Importance of the Acetyl Group: The acetyl group on the sugar moiety of this compound is essential for its purgative activity.[1][2]

-

Calreticulin and Acetyl Transfer: Research suggests the involvement of an acetyl transfer reaction in the mechanism of action, with the protein calreticulin being implicated.[1] Calreticulin, a major intercellular calcium-binding protein, can also function as an acetyltransferase.[1]

Signaling Pathway of this compound's Purgative Action

Caption: Signaling pathway of this compound in the gastrointestinal tract.

Quantitative Data from Preclinical Studies

The following table summarizes the available quantitative data on the purgative effects of this compound from preclinical studies in mice.

| Parameter | Species | Dose | Route of Administration | Observation | Source |

| Diarrhea Induction | Mouse | 20 mg/kg | Oral | Induced watery diarrhea in over half of the experimental animals. | [3][4] |

Note: Detailed dose-response studies providing data on time to first defecation, fecal water content percentage, and direct comparisons with standard laxatives like bisacodyl are not extensively available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's purgative and laxative properties.

Animal Model and Drug Administration

-

Animals: Male Kunming mice are typically used.[3]

-

Acclimatization: Animals are acclimatized for a week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to standard chow and water.[3]

-

Drug Preparation: this compound is dissolved in a suitable vehicle, such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na).[3]

-

Administration: The prepared this compound solution is administered orally via gavage.[3]

Purgative/Laxative Effect Evaluation

This protocol is designed to assess the induction of diarrhea and changes in fecal characteristics.

-

Grouping: Mice are randomly divided into a control group (vehicle only) and a this compound treatment group.

-

Procedure:

-

Following oral administration of the test substance, mice are housed individually in cages with a clean filter paper lining.

-

The animals are observed for the onset of diarrhea, and the number of mice exhibiting watery stools is recorded.

-

Fecal pellets are collected at specified time intervals (e.g., every 2 hours for 8 hours).

-

The total number and weight of fecal pellets are recorded.

-

The water content of the feces is determined by weighing the fresh fecal pellets, drying them in an oven at 60°C until a constant weight is achieved, and then re-weighing them. The water content is calculated as: (wet weight - dry weight) / wet weight * 100%.[5]

-

Experimental Workflow for Purgative Effect Evaluation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improvement of loperamide-hydrochloride-induced intestinal motility disturbance by Platycodon grandiflorum polysaccharides through effects on gut microbes and colonic serotonin - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Anti-Hyperglycemic Potential of Multiflorin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a naturally occurring acetylated kaempferol glycoside, has emerged as a promising candidate in the field of anti-hyperglycemic research. This technical guide provides an in-depth analysis of the core mechanisms underlying its effects on glucose metabolism. Primarily, this compound exerts its influence by inhibiting glucose absorption within the small intestine. This is achieved through the modulation of key proteins involved in glucose transport and intestinal permeability, including the sodium-glucose cotransporter-1 (SGLT1) and the tight junction proteins occludin and claudin-1. Furthermore, this compound has been shown to influence water transport by upregulating aquaporin-3. This document synthesizes the current understanding of this compound's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to facilitate further research and development in this area.

Core Mechanism of Action: Inhibition of Intestinal Glucose Absorption

The principal anti-hyperglycemic effect of this compound is not systemic but localized to the gastrointestinal tract. It effectively reduces postprandial blood glucose spikes by impeding the absorption of glucose from the small intestine.[1] This action is attributed to its ability to downregulate the expression of key intestinal epithelial proteins.

A pivotal study demonstrated that oral administration of this compound to mice led to a significant decrease in the expression of sodium-glucose cotransporter-1 (SGLT1), the primary transporter responsible for the uptake of glucose from the intestinal lumen into enterocytes.[2] Concurrently, this compound was found to decrease the expression of the tight junction proteins occludin and claudin-1.[2] These proteins are critical for maintaining the integrity of the intestinal barrier and regulating paracellular transport. Their downregulation suggests a potential alteration of intestinal permeability, contributing to the reduced glucose absorption.

Interestingly, the anti-hyperglycemic action of this compound is linked to a purgative effect, with the lowering of peak postprandial glucose levels occurring in tandem with this action.[2] This is believed to be a consequence of the unabsorbed glucose creating a hyperosmotic environment in the intestinal lumen.[2] Further supporting this, this compound has been shown to increase the expression of aquaporin-3 (AQP3), a channel protein that facilitates water movement across cell membranes, likely to promote water secretion into the intestine.[2]

Quantitative Data

The following table summarizes the key quantitative findings from in vivo studies investigating the anti-hyperglycemic effects of this compound.

| Parameter | Species | Dosage | Effect | Reference |

| Postprandial Blood Glucose | Mice | 20 mg/kg (oral) | Synchronous lowering of peak postprandial glucose levels with purgative action. | [2] |

| Intestinal Protein Expression | Mice | 20 mg/kg (oral) | Decreased expression of SGLT1, occludin, and claudin-1. | [2] |

| Intestinal Protein Expression | Mice | 20 mg/kg (oral) | Increased expression of aquaporin-3. | [2] |

| Diarrhea Induction | Mice | 20 mg/kg (oral) | Induced watery diarrhea in over half of the experimental mice. | [2] |

Note: The available literature primarily describes the effects in a dose-dependent manner without providing a comprehensive dose-response curve with specific IC50 values or varying percentage inhibitions.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-hyperglycemic effects.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of this compound on glucose tolerance in a murine model.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.

-

Fasting: Mice are fasted for 6 hours prior to the glucose challenge, with free access to water.

-

Compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage at a dose of 20 mg/kg body weight. A control group receives the vehicle alone.

-

Glucose Challenge: 30 minutes after the administration of this compound or vehicle, a 2 g/kg body weight solution of D-glucose is administered orally by gavage.

-

Blood Sampling: Blood samples are collected from the tail vein at 0 (immediately before glucose administration), 15, 30, 60, 90, and 120 minutes after the glucose challenge.

-

Glucose Measurement: Blood glucose levels are measured immediately using a standard glucometer.

-

Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for both the treatment and control groups and compared using an appropriate statistical test (e.g., Student's t-test).

Immunofluorescence Staining of Intestinal Tissue

This protocol details the visualization of SGLT1, occludin, and claudin-1 in mouse intestinal tissue.

-

Tissue Preparation:

-

Mice are euthanized, and a section of the small intestine (jejunum) is excised.

-

The intestinal segment is flushed with ice-cold phosphate-buffered saline (PBS), opened longitudinally, and fixed in 4% paraformaldehyde for 24 hours at 4°C.

-

The fixed tissue is then cryoprotected by immersion in 30% sucrose in PBS at 4°C until it sinks.

-

The tissue is embedded in Optimal Cutting Temperature (OCT) compound and frozen.

-

-

Cryosectioning: 5-10 µm thick sections are cut using a cryostat and mounted on charged glass slides.

-

Staining Procedure:

-

Sections are washed with PBS to remove OCT.

-

Permeabilization is performed with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking is carried out with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Sections are incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies and dilutions:

-

Rabbit anti-SGLT1 (1:200)

-

Rabbit anti-Occludin (1:200)

-

Mouse anti-Claudin-1 (1:200)

-

-

After washing three times with PBS, sections are incubated for 1 hour at room temperature with fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488 and Goat anti-Mouse Alexa Fluor 594) diluted in blocking buffer.

-

Sections are washed three times with PBS and counterstained with DAPI for nuclear visualization.

-

-

Imaging: Slides are mounted with an anti-fade mounting medium and imaged using a confocal microscope. Fluorescence intensity is quantified using appropriate image analysis software.

Gut Microbiota Analysis by 16S rRNA Sequencing

This protocol outlines the analysis of changes in the gut microbial community in response to this compound treatment.

-

Fecal Sample Collection: Fecal pellets are collected from mice before and after treatment with this compound (20 mg/kg for a specified duration) and immediately frozen at -80°C.

-

DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercial kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions.

-

16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 341F and 806R) with barcode sequences for sample multiplexing.

-

Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The library is then sequenced on an Illumina MiSeq platform to generate paired-end reads.

-

Bioinformatic Analysis:

-

Raw sequencing reads are processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are picked, and taxonomic classification is performed against a reference database (e.g., Greengenes or SILVA).

-

Alpha and beta diversity analyses are conducted to assess the diversity within and between samples, respectively.

-

Statistical analyses are performed to identify specific taxa that are significantly altered by this compound treatment.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's mechanism in enterocytes.

Caption: Oral Glucose Tolerance Test workflow.

Caption: Immunofluorescence staining workflow.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-hyperglycemic agent with a unique, localized mechanism of action. By targeting the intestinal absorption of glucose through the modulation of SGLT1 and tight junction proteins, it offers a novel approach to managing postprandial hyperglycemia. The accompanying purgative effect, driven by osmotic changes and altered water transport, is a key characteristic that warrants further investigation for its therapeutic implications and potential side effects.

Future research should focus on establishing a clear dose-response relationship for its anti-hyperglycemic and purgative effects. Elucidating the precise signaling cascades that lead to the downregulation of SGLT1, occludin, and claudin-1, and the upregulation of AQP3, will provide a more complete understanding of its molecular targets. Furthermore, long-term studies are necessary to evaluate the safety and efficacy of chronic this compound administration, as well as its impact on the gut microbiome and overall intestinal health. The insights presented in this technical guide aim to provide a solid foundation for these future endeavors, ultimately paving the way for the potential development of this compound as a novel therapeutic for metabolic disorders.

References

The Crucial Role of the Acetyl Group in the Bioactivity of Multiflorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multiflorin A, a kaempferol glycoside, has demonstrated significant bioactivity, particularly in its potent purgative and anti-hyperglycemic effects. A key structural feature responsible for these activities is the acetyl group at the 6-position of the glucose moiety. This technical guide delves into the critical role of this acetyl group, summarizing the available quantitative data, providing detailed experimental methodologies for key assays, and illustrating the underlying signaling pathways. The evidence strongly indicates that the acetyl group is indispensable for the biological functions of this compound, primarily through its influence on intestinal glucose transport and epithelial barrier integrity. Its deacetylated analog, Multiflorin B, lacks these specific bioactivities, highlighting a clear structure-activity relationship.

Introduction

This compound is a naturally occurring flavonoid glycoside found in various plants, including the seeds of Prunus persica (peach) and the fruit of Rosa multiflora.[1] It has garnered scientific interest due to its notable pharmacological effects, particularly its laxative and blood glucose-lowering properties.[1][2] Structurally, this compound is kaempferol 3-O-β-D-(6-O-acetyl)-glucopyranosyl-(1→4)-α-L-rhamnopyranoside. The presence of an acetyl group on the sugar moiety is a distinguishing feature that is critical for its bioactivity. This guide provides a comprehensive overview of the current understanding of the role of this acetyl group, with a focus on the molecular mechanisms and experimental evidence.

Quantitative Bioactivity Data

Table 1: Purgative and Anti-hyperglycemic Activity

| Compound | Bioactivity | Effective Dose / Observation | Reference |

| This compound | Purgative | 20 mg/kg induces watery diarrhea in mice.[3] | [3] |

| Anti-hyperglycemic | Lowers peak postprandial glucose levels.[3] | [3] | |

| Multiflorin B | Anti-hyperglycemic | Did not show activity in vivo.[1] | [1] |

Table 2: Other Reported Bioactivities

| Compound | Bioactivity | Quantitative Data | Reference |

| Multiflorin B | Nitric Oxide Production Inhibition | 52% inhibition at 20 µg/ml.[4] | [4] |

Mechanism of Action: The Role of the Acetyl Group

The bioactivity of this compound is primarily attributed to its effects on the small intestine. The acetyl group is believed to be the active moiety in two key mechanisms: inhibition of glucose absorption and a potential acetyl transfer reaction.[3][5]

Inhibition of Intestinal Glucose Absorption and Alteration of Permeability

This compound exerts its anti-hyperglycemic and purgative effects by modulating intestinal function. The proposed mechanism involves the following steps:

-

Downregulation of SGLT1: this compound decreases the expression of the sodium-glucose cotransporter-1 (SGLT1) in the small intestine.[3] SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose.

-

Inhibition of Glucose Absorption: By reducing SGLT1 expression, this compound inhibits the absorption of glucose from the intestinal lumen into the enterocytes.[3]

-

Disruption of Tight Junctions: The compound also leads to a decrease in the expression of the tight junction proteins occludin and claudin-1.[3] This disrupts the intestinal barrier integrity, contributing to increased permeability.

-

Hyperosmotic Environment and Water Secretion: The unabsorbed glucose in the intestinal lumen creates a hyperosmotic environment. This, coupled with an observed increase in aquaporin-3 expression, promotes the secretion of water into the intestinal lumen, leading to a laxative effect.[3]

The deacetylated form, Multiflorin B, does not exhibit these effects, indicating that the acetyl group is essential for the interaction with the molecular targets involved in these processes.

Potential Acetyl Transfer Reaction

Another proposed mechanism involves an acetyl transfer reaction, potentially mediated by calreticulin.[5] Calreticulin, a multifunctional endoplasmic reticulum chaperone protein, has been shown to possess acetyltransferase activity.[6][7] It is hypothesized that this compound may act as an acetyl donor, and calreticulin could catalyze the transfer of this acetyl group to a yet unidentified functional receptor protein. This acetylation could then trigger downstream signaling events leading to the observed bioactivity. This hypothesis is supported by the finding that a histone acetyltransferase (HAT) inhibitor, curcumin, significantly inhibits the purgative activity of this compound, while a histone deacetylase (HDAC) inhibitor, valproic acid, enhances it.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's bioactivity.

Immunofluorescence Staining for Tight Junction Proteins in Intestinal Tissue

This protocol is adapted from standard immunofluorescence procedures for intestinal tissues.[8][9][10]

Objective: To visualize and semi-quantify the expression and localization of occludin and claudin-1 in the intestinal epithelium following treatment with this compound.

Materials:

-

Intestinal tissue sections (frozen or paraffin-embedded)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking buffer: 5-10% normal goat serum (or serum from the host of the secondary antibody) in PBS with 0.1% Triton X-100

-

Primary antibodies: Rabbit anti-occludin, Mouse anti-claudin-1

-

Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488), Goat anti-mouse IgG (Alexa Fluor 594)

-

Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded sections):

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval (for paraffin-embedded sections):

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat in a microwave, pressure cooker, or water bath according to standard protocols.

-

Allow to cool to room temperature.

-

-

Fixation (for frozen sections):

-

Fix tissue sections with 4% PFA for 15-20 minutes at room temperature.

-

Rinse three times with PBS.

-

-

Permeabilization:

-

Incubate sections with permeabilization buffer for 10-15 minutes at room temperature.

-

Rinse three times with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute primary antibodies to their optimal concentration in blocking buffer.

-

Apply the antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Rinse the sections three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute fluorescently-labeled secondary antibodies in blocking buffer.

-

Apply to the sections and incubate for 1 hour at room temperature in the dark.

-

-

Washing:

-

Rinse the sections three times with PBST for 5 minutes each in the dark.

-

-

Counterstaining:

-

Incubate sections with DAPI solution for 5-10 minutes at room temperature in the dark.

-

Rinse with PBS.

-

-

Mounting:

-

Mount coverslips onto the slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence or confocal microscope. Capture images for analysis of protein expression and localization.

-

Calreticulin Transacetylase Activity Assay

This protocol is based on the principle of detecting the transfer of an acetyl group from a donor to a protein substrate.[6][11]

Objective: To determine if this compound can act as an acetyl donor in a calreticulin-mediated acetyl transfer reaction.

Materials:

-

Purified recombinant human calreticulin

-

This compound and/or a positive control acetyl donor (e.g., 7,8-diacetoxy-4-methylcoumarin)

-

A generic acetyl-acceptor protein (e.g., bovine serum albumin or a specific purified protein)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Anti-acetyl-lysine antibody

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Chemiluminescent substrate

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, purified calreticulin, the acetyl-acceptor protein, and this compound (or control).

-

Include a negative control reaction without this compound and another without calreticulin.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.

-

-

SDS-PAGE:

-

Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the anti-acetyl-lysine primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the acetylated protein bands using a chemiluminescent substrate and an imaging system. An increase in the signal in the presence of this compound and calreticulin would indicate acetyl transfer.

-

Visualizations of Pathways and Workflows

Signaling Pathway of this compound in Intestinal Epithelial Cells

Caption: this compound's mechanism in the intestine.

Experimental Workflow for Immunofluorescence

Caption: Immunofluorescence workflow for tight junctions.

Hypothetical Acetyl Transfer Mechanism

Caption: Proposed acetyl transfer by Calreticulin.

Conclusion

The acetyl group of this compound is a critical determinant of its purgative and anti-hyperglycemic bioactivities. The absence of this group, as in Multiflorin B, leads to a loss of these effects. The primary mechanism appears to be centered in the small intestine, involving the downregulation of the glucose transporter SGLT1 and the tight junction proteins occludin and claudin-1. This leads to reduced glucose absorption and increased intestinal permeability, culminating in an osmotic laxative effect. A secondary, complementary mechanism involving a calreticulin-mediated acetyl transfer to a downstream effector protein is also a plausible hypothesis that warrants further investigation. For researchers and drug development professionals, understanding this precise structure-activity relationship is paramount for the potential development of novel therapeutics targeting intestinal glucose transport and permeability. Future studies should focus on elucidating the exact molecular interactions of the acetylated moiety with its targets and identifying the putative receptor protein in the acetyl transfer pathway.

References

- 1. Peach leaf contains this compound as a potent inhibitor of glucose absorption in the small intestine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. A novel purgative mechanism of this compound involves changing intestinal glucose absorption and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Calreticulin transacetylase catalyzed activation of rat tracheal smooth muscle cell nitric oxide synthase by acetoxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. emulatebio.com [emulatebio.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Autoacetylation of purified calreticulin transacetylase utilizing acetoxycoumarin as the acetyl group donor - PubMed [pubmed.ncbi.nlm.nih.gov]

Multiflorin A and Its Impact on Intestinal Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiflorin A, a flavonoid glycoside, has been identified as a potential active component in traditional herbal remedies used for their laxative effects.[1][2] Recent scientific investigations have begun to elucidate the mechanisms underlying its purgative action, with a significant focus on its effects on intestinal glucose absorption and the modulation of intestinal barrier function. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on intestinal permeability, drawing from available preclinical research. The information is intended to support further research and drug development efforts in gastroenterology and related fields.

Mechanism of Action

The primary mechanism of action of this compound appears to be multifactorial, culminating in increased intestinal fluid and motility. A key initiating event is the inhibition of intestinal glucose absorption.[1][2] This leads to a hyperosmotic environment within the intestinal lumen, which in turn draws water into the gut. Concurrently, this compound has been shown to directly impact the integrity of the intestinal epithelial barrier, further contributing to its physiological effects.

Effect on Intestinal Permeability

Studies utilizing in vitro models with human Caco-2 intestinal epithelial cells have demonstrated that this compound directly increases intestinal permeability.[1] This is characterized by a decrease in transepithelial electrical resistance (TEER), a key indicator of ion permeability across a cellular monolayer, and an increase in the paracellular flux of molecules.

Table 1: Summary of this compound's Effect on Intestinal Permeability Markers

| Parameter | Model System | Observed Effect | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 cell monolayers | Decreased | [1] |

| Paracellular Permeability | Caco-2 cell monolayers | Increased | [1] |

Note: Specific quantitative data on the percentage decrease in TEER or the fold-increase in paracellular permeability are not available in the reviewed literature.

Impact on Tight Junction Proteins

The increase in intestinal permeability induced by this compound is associated with alterations in the expression of key tight junction proteins. Tight junctions are multiprotein complexes that regulate the paracellular pathway. Research indicates that this compound downregulates the expression of occludin and claudin-1, two critical transmembrane proteins that form the backbone of tight junction strands.[2]

Table 2: Effect of this compound on Tight Junction Protein Expression

| Tight Junction Protein | Model System | Observed Effect on Expression | Reference |

| Occludin | Small intestine of mice | Decreased | [2] |

| Claudin-1 | Small intestine of mice | Decreased | [2] |

| Claudins (general) | Caco-2 cell monolayers | Decreased | [1] |

Note: Quantitative data from methods such as Western blot or qPCR are not detailed in the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the effects of a compound like this compound on intestinal permeability. These are generalized protocols and may require optimization for specific experimental conditions.

Caco-2 Cell Culture and Differentiation

-

Cell Line: Caco-2 (human colorectal adenocarcinoma) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) and cultured for 21-28 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.

Transepithelial Electrical Resistance (TEER) Measurement

-

Objective: To assess the integrity and ion permeability of the Caco-2 cell monolayer.

-

Apparatus: An epithelial voltohmmeter with "chopstick" electrodes.

-

Procedure:

-

Equilibrate the Transwell® plates to room temperature.

-

Carefully place the electrodes in the apical and basolateral compartments of the Transwell® insert.

-

Record the resistance reading (in Ω).

-

To calculate the TEER (in Ω·cm²), subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert.

-

For experiments, measure the baseline TEER before adding this compound and at various time points after treatment.

-

Paracellular Permeability Assay (FITC-Dextran Flux)

-

Objective: To measure the flux of a non-transported, fluorescently labeled macromolecule across the Caco-2 cell monolayer as an indicator of paracellular permeability.

-

Reagents: Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa).

-

Procedure:

-

Wash the differentiated Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add HBSS to the basolateral (receiver) compartment.

-

Add HBSS containing FITC-dextran and the desired concentration of this compound to the apical (donor) compartment.

-

Incubate the plate at 37°C on an orbital shaker.

-

At specified time intervals, collect samples from the basolateral compartment and replace with fresh HBSS.

-

Measure the fluorescence intensity of the collected samples using a fluorescence microplate reader.

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of appearance of FITC-dextran in the receiver compartment, A is the surface area of the insert, and C0 is the initial concentration of FITC-dextran in the donor compartment.

-

Immunofluorescence Staining of Tight Junction Proteins

-

Objective: To visualize the localization and expression of tight junction proteins in Caco-2 cell monolayers.

-

Procedure:

-

Culture and treat Caco-2 cells on permeable supports or glass coverslips.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).

-

Incubate with primary antibodies against tight junction proteins (e.g., rabbit anti-occludin, mouse anti-claudin-1) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse) for 1-2 hours at room temperature.

-

Mount the supports/coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize the staining using a confocal or fluorescence microscope.

-

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound modulates the expression of tight junction proteins have not been fully elucidated in the available literature. However, the regulation of tight junctions is a complex process involving various intracellular signaling cascades. Below is a generalized diagram of a signaling pathway known to regulate tight junction integrity, which may be a potential target for this compound.

A potential signaling pathway for this compound's effect on tight junctions.

Workflow for assessing this compound's effect on intestinal permeability.

Conclusion and Future Directions

The available evidence strongly suggests that this compound increases intestinal permeability by downregulating the expression of the tight junction proteins occludin and claudin-1. This action, coupled with its inhibition of glucose absorption, contributes to its overall purgative effect. For drug development professionals, this dual mechanism presents an interesting profile. However, a more detailed quantitative understanding of these effects is necessary. Future research should focus on:

-

Dose-response studies: To determine the concentration range at which this compound affects intestinal permeability.

-

Elucidation of signaling pathways: To identify the specific molecular targets and signaling cascades involved in the regulation of tight junction proteins by this compound.

-

In vivo studies: To confirm these findings in animal models and to assess the therapeutic potential and safety profile of this compound for conditions such as constipation.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a novel therapeutic agent.

References

The Impact of Multiflorin A on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiflorin A, a flavonoid glycoside, is a compound of increasing interest within the scientific community due to its potential therapeutic effects. Emerging research suggests that this compound may exert some of its physiological effects through the modulation of the gut microbiota, the complex ecosystem of microorganisms residing in the gastrointestinal tract. This technical guide provides a comprehensive overview of the current understanding of the impact of this compound on gut microbiota composition, detailing experimental protocols and summarizing available data to facilitate further research and drug development in this area.

Core Mechanism of Action

This compound's primary described mechanism influencing the gut microbiota is indirect, stemming from its effects on intestinal glucose absorption. By inhibiting glucose uptake in the small intestine, this compound increases the amount of available carbohydrates reaching the large intestine. This alteration in substrate availability directly impacts the composition and metabolic activity of the colonic microbiota.[1] Unabsorbed glucose and other carbohydrates are fermented by saccharolytic bacteria, leading to the production of short-chain fatty acids (SCFAs) and gases, which can promote defecation.[1]

Quantitative Data on Gut Microbiota Composition

While studies on the precise effects of isolated this compound are limited, research on traditional herbal medicines containing this compound, such as processed Polygonum multiflorum, provides insights into its potential impact on gut microbiota. It is important to note that these extracts contain a multitude of compounds, and the observed effects cannot be solely attributed to this compound.

Table 1: Summary of Reported Changes in Gut Microbiota Composition

| Bacterial Taxon | Direction of Change | Reported in Context of | Reference(s) |

| Phylum Level | |||

| Firmicutes | Decrease | Processed Polygonum multiflorum extract | [2] |

| Bacteroidetes | Increase | Processed Polygonum multiflorum extract | [2] |

| Genus Level | |||

| Bifidobacterium | Increase | Recovery phase after this compound administration | [1] |

Note: The data presented is derived from studies on complex extracts and may not reflect the effects of isolated this compound.

Experimental Protocols

The following is a detailed methodology for a key type of experiment used to assess the impact of a compound like this compound on the gut microbiota in a preclinical setting.

In Vivo Murine Model for Gut Microbiota Analysis

This protocol outlines the oral administration of this compound to mice and subsequent analysis of fecal samples to determine changes in gut microbiota composition.

1. Animal Model and Housing:

-

Species: C57BL/6 mice, 8-10 weeks old, male.

-

Housing: Mice are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle. They are given ad libitum access to a standard chow diet and water.

-

Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2. Experimental Groups:

-

Control Group: Administered vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).

-

This compound Group: Administered this compound at a specified dose (e.g., 20 mg/kg body weight), dissolved or suspended in the vehicle.[1]

3. Administration:

-

This compound or vehicle is administered daily via oral gavage for a predetermined period (e.g., 14 or 28 days).

4. Fecal Sample Collection:

-

Fresh fecal pellets are collected from each mouse at baseline (before the first administration) and at regular intervals throughout the study (e.g., weekly) and at the end of the treatment period.

-

Samples are collected in sterile microtubes and immediately frozen at -80°C for subsequent DNA extraction.

5. 16S rRNA Gene Sequencing:

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit according to the manufacturer's instructions.

-

PCR Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers.

-

Library Preparation and Sequencing: The amplicons are purified, quantified, and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

6. Bioinformatic and Statistical Analysis:

-

The raw sequencing data is processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are clustered, and taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA).

-

Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity) are calculated to assess within-sample and between-sample diversity, respectively.

-

Statistical analyses (e.g., ANOSIM, LEfSe) are used to identify significant differences in the relative abundance of bacterial taxa between the control and this compound-treated groups.

Signaling Pathways and Logical Relationships

The interaction between this compound, the gut microbiota, and the host can be visualized as a multi-step process.

Caption: Proposed mechanism of this compound's impact on the gut microbiota and host.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on the gut microbiota.

Caption: Standard experimental workflow for gut microbiota analysis.

Conclusion and Future Directions

The current body of research provides a foundational understanding of how this compound may influence the gut microbiota, primarily through the modulation of intestinal glucose absorption. This leads to a reshaping of the gut microbial community and its metabolic output. However, to fully elucidate the therapeutic potential of this compound, further research is imperative.

Future studies should focus on:

-

Utilizing isolated this compound: To definitively attribute observed changes in the gut microbiota to this specific compound.

-

Comprehensive -omics approaches: Integrating metagenomics, metatranscriptomics, and metabolomics to provide a more holistic view of the functional changes in the microbiota.

-

Dose-response studies: To determine the optimal dosage of this compound for achieving desired modulatory effects on the gut microbiota.

-

Human intervention trials: To translate the findings from preclinical models to human subjects and assess the clinical relevance of this compound-induced microbiota changes.

By addressing these research gaps, the scientific community can gain a more precise understanding of the role of this compound in gut health and its potential as a novel therapeutic agent.

References

Multiflorin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiflorin A is a naturally occurring flavonoid glycoside that has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, known properties, and the mechanism of action of this compound, with a focus on its purgative and glucose absorption inhibitory effects. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is classified as a kaempferol glycoside, featuring a central flavonoid aglycone, kaempferol, linked to a disaccharide moiety with an acetyl group.[1]

Chemical Structure

-

IUPAC Name: [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate

-

Molecular Formula: C₂₉H₃₂O₁₆

-

Molecular Weight: 636.55 g/mol

-

CAS Number: 61358-52-9

-

SMILES: CC1OC(OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)C(O)C(O)C1OC5OC(COC(=O)C)C(O)C(O)C5O

-

InChI: InChI=1S/C29H32O16/c1-10-25(44-29-23(38)21(36)19(34)17(43-29)9-40-11(2)30)22(37)24(39)28(41-10)45-27-20(35)18-15(33)7-14(32)8-16(18)42-26(27)12-3-5-13(31)6-4-12/h3-8,10,17,19,21-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19+,21-,22-,23+,24+,25-,28-,29-/m0/s1

Physicochemical Properties

| Property | Value |

| Melting Point | Not Available |

| Solubility in Water | Not Available |

| Solubility in Organic Solvents | Not Available |

| Appearance | Not Available |

Spectral Data

Detailed spectral data for this compound, including ¹H-NMR, ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, are not widely published. The structural elucidation of this compound has been confirmed through the analysis of its spectral data, though the specific datasets are not publicly available.[1] General fragmentation patterns for flavonoids suggest that in ESI-MS/MS, the primary fragmentation involves the cleavage of glycosidic bonds.[2]

Biological Activity and Signaling Pathway

This compound exhibits significant biological activity, primarily as a potent inhibitor of glucose absorption in the small intestine and as a purgative agent.[1][3] This activity is attributed to the presence of an acetyl group on the sugar moiety.[1][4]

Purgative Mechanism

A recent study has elucidated the novel purgative mechanism of this compound.[3] The primary site of action is the small intestine, where it induces watery diarrhea. The mechanism involves a multi-faceted approach:

-

Inhibition of Glucose Absorption: this compound decreases the expression of the sodium-glucose cotransporter-1 (SGLT1). SGLT1 is a key protein responsible for the absorption of glucose from the intestinal lumen into the enterocytes. By inhibiting SGLT1, this compound effectively reduces glucose uptake.[3]

-

Alteration of Intestinal Permeability: The compound also downregulates the expression of the tight junction proteins occludin and claudin-1.[3] These proteins are crucial for maintaining the integrity of the intestinal barrier. Their downregulation leads to increased intestinal permeability.

-

Promotion of Water Secretion: this compound increases the expression of aquaporin-3 (AQP3), a water channel protein.[3] This upregulation facilitates the secretion of water into the intestinal lumen, contributing to the laxative effect.